(E)-(4-carboxyphenyl)methylidene-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “(E)-(4-carboxyphenyl)methylidene-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]azanium;chloride” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, and reactivity to appreciate its role in various scientific and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(4-carboxyphenyl)methylidene-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]azanium;chloride involves several steps, each requiring precise reaction conditions. The exact synthetic route can vary, but typically involves the use of specific reagents and catalysts to achieve the desired chemical transformations. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact. The use of automated systems and advanced monitoring techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(E)-(4-carboxyphenyl)methylidene-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]azanium;chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and functionalized compounds that have unique properties and applications.
Scientific Research Applications
(E)-(4-carboxyphenyl)methylidene-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]azanium;chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules and materials.
Biology: It is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: It is investigated for its pharmacological properties and potential use in drug development.
Industry: It is utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of (E)-(4-carboxyphenyl)methylidene-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]azanium;chloride involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, such as enzyme inhibition, receptor activation, or modulation of signaling pathways
Properties
IUPAC Name |
(E)-(4-carboxyphenyl)methylidene-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]azanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S.ClH/c1-3-22-14(21)12-9(2)17-15(23-12)18-16-8-10-4-6-11(7-5-10)13(19)20;/h4-8H,3H2,1-2H3,(H,17,18)(H,19,20);1H/b16-8+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQHAQLBRIPEIJ-OHGISNTKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N[NH+]=CC2=CC=C(C=C2)C(=O)O)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N/[NH+]=C/C2=CC=C(C=C2)C(=O)O)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.